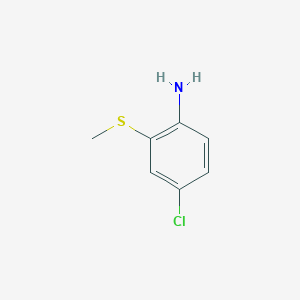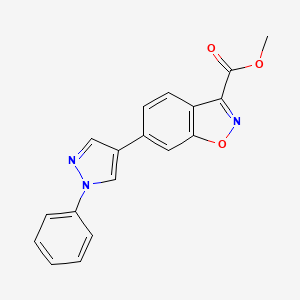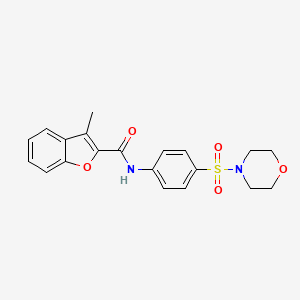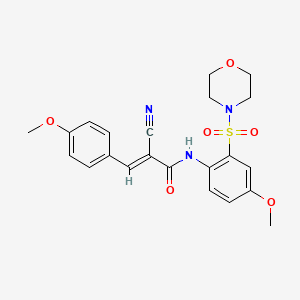![molecular formula C13H22N2O2 B2775402 {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine CAS No. 938138-39-7](/img/structure/B2775402.png)
{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of fatty acid amidopropyl dimethylamine . These chemicals are sometimes referred to as “amidoamines” and function primarily as antistatic agents in cosmetic products . They are manufactured by the amidation (i.e., amide-forming condensation) of fatty acids with 3,3-dimethylaminopropylamine (DMAPA) .
Applications De Recherche Scientifique
Chemical Reactions and Compound Synthesis
One of the critical applications of compounds similar to "{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine" involves the study of chemical reactions and synthesis processes. For instance, research into the mechanism of β-O-4 bond cleavage during acidolysis of lignin highlights the compound's relevance in understanding complex organic reactions and its potential in lignin valorization strategies, aiming to convert lignin into valuable chemical products (Yokoyama, 2015). Similarly, the conversion of plant biomass to furan derivatives emphasizes the role of such compounds in developing sustainable approaches to accessing new generations of polymers, functional materials, and fuels, showcasing the compound's utility in green chemistry and material science applications (Chernyshev et al., 2017).
Biological Systems Understanding
The compound's structure, featuring a methoxyphenoxy group, places it within the realm of molecules that can interact with biological systems in meaningful ways. Research into natural sources and bioactivities of similar compounds, such as 2,4-Di-tert-butylphenol and its analogs, sheds light on the biological roles and toxicological profiles of these molecules in various organisms, providing a basis for understanding the compound's potential bioactivities and environmental impacts (Zhao et al., 2020). Moreover, studies on the chemistry and health benefits of dietary phenolamides illustrate the compound's relevance in nutritional science and potential therapeutic applications, considering its structural resemblance to bioactive phenylamides (Wang et al., 2020).
Pharmacological Insights
The compound's aminomethyl group is indicative of potential pharmacological activity, akin to other phenethylamine derivatives studied for their effects on the central nervous system and potential therapeutic applications. Research into the pharmacology and toxicology of N-Benzylphenethylamine hallucinogens, for example, provides a foundation for investigating the compound's potential interactions with biological targets, contributing to the development of new therapeutic agents or understanding the toxicological implications of similar compounds (Halberstadt, 2017).
Safety and Hazards
Fatty acid amidopropyl dimethylamines, which include this compound, are potential dermal sensitizers. This may be due in part to the sensitizing impurity, 3,3-dimethylaminopropylamine . The Cosmetic Ingredient Review Expert Panel concluded that these ingredients were safe as cosmetic ingredients when they are formulated to be non-sensitizing, which may be based on a quantitative risk assessment .
Propriétés
IUPAC Name |
3-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-12-6-5-11(10-14)9-13(12)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKPNYPFUQBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2775326.png)



![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)
![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2775334.png)


![Ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2775340.png)
